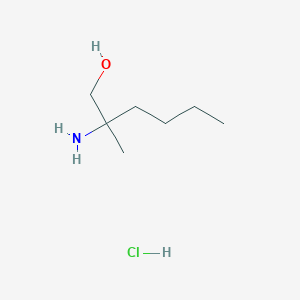
(R)-N,N-dimethylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-N,N-dimethylpiperidin-3-amine dihydrochloride” is also known as “®-3-Piperidinamine dihydrochloride”. It has a molecular formula of C5H13ClN2 and a molecular weight of 136.62 . It is a white to tan powder .
Molecular Structure Analysis
The molecular structure of “®-N,N-dimethylpiperidin-3-amine dihydrochloride” can be represented by the InChIKey GGPNYXIOFZLNKW-ZJIMSODOSA-N . The compound is hygroscopic and has an optical activity of [α]/D -2.0±0.5°, c = 1 in H2O .Physical And Chemical Properties Analysis
“®-N,N-dimethylpiperidin-3-amine dihydrochloride” has a melting point of 190-195 °C. It is slightly soluble in methanol and water. The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Degradable Poly(β-amino esters) and DNA Delivery
Degradable poly(β-amino esters) have been synthesized using secondary amines, including N,N'-dimethylethylenediamine, to create polymers that degrade hydrolytically in both acidic and alkaline media. These polymers are noncytotoxic and can interact electrostatically with polyanionic plasmid DNA, suggesting their application in non-viral gene delivery systems (Lynn & Langer, 2000).
Catalytic Dehydrogenation of Amine-Boranes
The catalytic dehydrogenation of amine-boranes, involving secondary amines, has been studied, revealing potential applications in hydrogen storage and release. This research contributes to understanding the mechanisms behind the catalytic reactions and could influence the development of efficient hydrogen storage materials (Douglas et al., 2009).
Anticancer Metal Complexes
Research into dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands suggests applications in cancer therapy. These complexes, involving secondary amine coordination, show potential as multifunctional anticancer agents, highlighting the intersection of coordination chemistry and biomedical research (Goodgame et al., 1988).
Photophysical Effects in Metal-Complexes
The study of ortho-metalated complexes of iridium(III) and rhodium(III) with secondary amines explores the photophysical effects of metal-carbon σ bonds. These findings are relevant to the development of materials with specific light-emitting properties, useful in sensors and optical devices (Sprouse et al., 1984).
Safety And Hazards
properties
IUPAC Name |
(3R)-N,N-dimethylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCNBWACOPXKMO-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N,N-dimethylpiperidin-3-amine dihydrochloride | |
CAS RN |
1152110-75-2 |
Source


|
| Record name | (3R)-N,N-dimethylpiperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)





![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)


![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)
